1-(3,5-Bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-(3,5-Bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H19F6N3O2 and its molecular weight is 435.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is used in the context of lithium-sulfur batteries .
Mode of Action
The compound, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide, is used to modify a triazine-based covalent organic framework . The high electronegativity and large steric hindrance of the compound successfully suppress the diffusion of polysulfides .
Biochemical Pathways
The compound plays a role in the suppression of the shuttle effect of polysulfides in lithium-sulfur batteries . The shuttle effect of polysulfides poses a significant obstacle to the commercialization of lithium-sulfur batteries . Covalent organic frameworks have been widely used in lithium-sulfur batteries as porous crystalline materials to suppress this shuttle effect .
Pharmacokinetics
In the context of lithium-sulfur batteries, the compound has shown to improve the capacity and cyclic stability of the batteries .
Result of Action
The compound leads to improved capacity and cyclic stability of lithium-sulfur batteries . Cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Action Environment
The action of the compound is influenced by the environment within the lithium-sulfur batteries. The compound’s high electronegativity and large steric hindrance successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of the batteries .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F6N3O2/c1-27(2)7-5-26-16(29)15-4-3-6-28(17(15)30)11-12-8-13(18(20,21)22)10-14(9-12)19(23,24)25/h3-4,6,8-10H,5,7,11H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPKOFHFHLFOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.